
Thiabendazole-d4 (Major)
Vue d'ensemble
Description
Thiabendazole-d4 is a deuterated form of Thiabendazole . It is an antiseptic, antifungal, and antiparasitic agent . It is used as a preservative and is active against a variety of nematodes .
Synthesis Analysis
Thiabendazole and its derivatives have a unique position in the field of drugs and medicinal chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities and play vital roles in other industrial fields .Molecular Structure Analysis
The molecular formula of Thiabendazole-d4 is C10H3D4N3S . Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole, revealing the existence of two conformers, the most stable planar trans form and a double-degenerated-by-symmetry gauche form .Chemical Reactions Analysis
The degradation of Thiabendazole and its transformation products were monitored under outdoor conditions, using natural sunlight as a photon source, and the Magnetic Fraction of a low-grade titanium ore as an iron catalyst, in a raceway pond reactor .Physical And Chemical Properties Analysis
The molecular weight of Thiabendazole-d4 is 205.27 . The chemical structure of Thiabendazole-d4 is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
Thiabendazole derivatives, including Thiabendazole-d4, are crucial in medicinal chemistry. They serve as principal precursors for synthesizing new active heterocyclic molecules with diverse biological activities. These activities include antifungal, antibacterial, and antiparasitic properties, making them valuable in developing new pharmaceuticals .
Agriculture: Pesticide Development
In agriculture, Thiabendazole-d4 plays a significant role in developing pesticides. Its fungicidal properties help protect crops from various diseases, contributing to food safety and security. The compound’s effectiveness against a broad spectrum of plant pathogens makes it an essential tool for sustainable agriculture practices .
Materials Science: Functional Materials Synthesis
The unique chemical structure of Thiabendazole-d4 allows it to be used in materials science for synthesizing functional materials. These materials can have specific properties such as conductivity, fluorescence, or reactivity, which are useful in creating advanced materials for various industrial applications .
Coordination Chemistry: Ligand Synthesis
Thiabendazole-d4 can act as a ligand in coordination chemistry, forming complexes with metals. These complexes are studied for their potential applications in catalysis, molecular recognition, and as components in electronic devices .
Food Industry: Food Preservation
Thiabendazole-d4 is utilized in the food industry as a preservative due to its antimicrobial properties. It helps extend the shelf life of perishable goods by inhibiting the growth of mold and bacteria, thus ensuring food quality and safety .
Analytical Chemistry: Sample Analysis
In analytical chemistry, Thiabendazole-d4 is used as a standard for detecting and quantifying thiabendazole residues in food products. Its determination is crucial due to the compound’s toxicity and potential carcinogenicity, ensuring public health and safety .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiabendazole-d4, like its parent compound Thiabendazole, has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . The high-quality reference standards of Thiabendazole-d4 make it reliable for pharmaceutical testing .
Propriétés
IUPAC Name |
4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016187 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiabendazole-d4 (Major) | |
CAS RN |
1190007-20-5 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
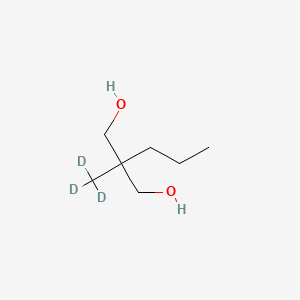
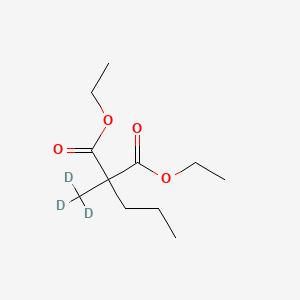
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
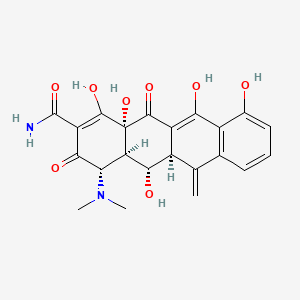
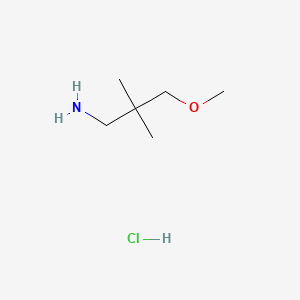
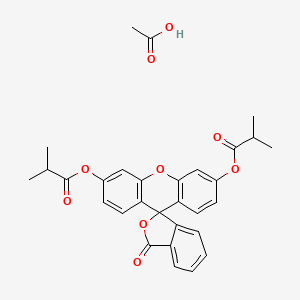
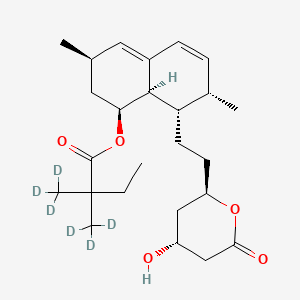

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
